molecular formula C6H10ClN3O2 B13544120 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride

Cat. No.: B13544120
M. Wt: 191.61 g/mol
InChI Key: SILOBWDOXIULFT-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported MnO2 in water, yielding the desired pyrazole derivatives in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green solvents and heterogeneous catalysts in multi-component reactions (MCRs) is recommended for large-scale synthesis due to their environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as MnO2.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or methyl groups, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, p-toluenesulfonic acid (p-TSA), and sodium ascorbate. Reaction conditions vary but often involve aqueous media and room temperature to moderate heating .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as p38MAPK, which plays a role in inflammatory responses. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazolo[4,3-b]pyridine
  • 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one

Uniqueness

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and carboxylic acid groups contribute to its reactivity and potential as a versatile synthetic intermediate .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-3-4(6(10)11)5(7)9(2)8-3;/h7H2,1-2H3,(H,10,11);1H

InChI Key

SILOBWDOXIULFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N)C.Cl

Origin of Product

United States

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